molecular formula C12H14N4OS B2598428 (Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one CAS No. 1089294-91-6

(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one

Cat. No.: B2598428
CAS No.: 1089294-91-6
M. Wt: 262.33
InChI Key: AOFVYOCIKCHIBD-NTUHNPAUSA-N
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Description

(Z)-2-((E)-(4-(Dimethylamino)benzylidene)hydrazono)thiazolidin-4-one is a chemical compound based on the thiazolidin-4-one heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery research. This particular derivative is designed for investigational purposes and is not intended for diagnostic or therapeutic applications. The thiazolidin-4-one core is recognized for its versatile biological profile. Researchers have explored similar compounds for a range of potential activities, including antimicrobial, antitumor, and antitubercular properties. The presence of the hydrazone moiety and the (dimethylamino)benzylidene group in this molecule may contribute to its ability to interact with various biological targets, such as enzymes and receptors. Compounds of this class have been investigated as inhibitors for specific macromolecules, including tyrosine kinases and DNA gyrase, and have shown binding affinity in molecular docking studies with targets like acetylcholinesterase and mGluR3 . Furthermore, thiazolidin-4-one derivatives are frequently studied for their antibiofilm-forming potential, which is relevant for research into combating antibiotic-resistant bacterial strains . The structural features of this compound make it a valuable intermediate for researchers synthesizing novel chemical entities for pharmacological screening and structure-activity relationship (SAR) studies. This product is provided For Research Use Only. It is not intended for use in humans, animals, or as a food additive. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(2Z)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-16(2)10-5-3-9(4-6-10)7-13-15-12-14-11(17)8-18-12/h3-7H,8H2,1-2H3,(H,14,15,17)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFVYOCIKCHIBD-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one typically involves a multi-step process. One common method is the one-pot synthesis, which involves the reaction of ketones, thiosemicarbazide, and ethylchloroacetate in the presence of anhydrous sodium acetate . This reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiazolidinone ring.

Another method involves microwave-assisted synthesis, which has been shown to be an efficient and green approach for the preparation of thiazolidinone derivatives . This method not only reduces reaction times but also enhances yields and minimizes the use of hazardous solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of microwave irradiation and solvent-free conditions, can further enhance the sustainability of industrial production.

Chemical Reactions Analysis

Cyclization Reactions

The thiazolidinone ring formation is a fundamental reaction for this compound. A representative synthesis involves:

  • Reactants : Thioureido derivatives + diethyl bromomalonate

  • Conditions : Reflux in glacial acetic acid with anhydrous sodium acetate (24 hours)

  • Yield : 70–85% for analogous compounds

Key structural confirmation :

Analytical MethodObservations
IR SpectroscopyDual carbonyl bands at 1689–1751 cm⁻¹ (ester and thiazolidinone C=O)
¹H-NMREthyl ester protons (δ 1.2–4.2 ppm) and thiazolidinone ring protons (δ 3.8–4.5 ppm)

Knoevenagel Condensation

This reaction modifies the hydrazone side chain:

  • Reactants : Compound + aromatic aldehydes (e.g., benzaldehyde)

  • Catalyst : Piperidine (2 drops)

  • Conditions : Methanol, 65°C, 24–48 hours

  • Yield : 84% for derivative DKI39

Optimized protocol :

ParameterValue
Temperature65°C
SolventMethanol
Reaction Time48 hours (2 cycles)
PurificationEthanol wash

Schiff Base Formation

The hydrazone group participates in Schiff base synthesis:

  • Reactants : Hydrazinecarbothioamide + aldehydes (e.g., 4-dimethylaminobenzaldehyde)

  • Conditions : Reflux in methanol (6–8 hours)

  • Product : Substituted hydrazones with >75% yield

Spectroscopic evidence :

  • ¹³C-NMR: Imine carbon signal at δ 150–155 ppm

  • ¹H-NMR: Exchangeable NH protons at δ 10.3–12.1 ppm (D₂O confirmatory test)

Nucleophilic Substitution

The thiazolidinone sulfur and nitrogen atoms exhibit nucleophilic reactivity:

Reaction TypeReagents/ConditionsOutcome
AlkylationAlkyl halides, K₂CO₃, DMF, 80°CSubstitution at S or N positions
AcylationAcetic anhydride, pyridineAcetylated derivatives

Example :

  • Reaction with methyl iodide produces 5-methylthiazolidinone derivatives (60–70% yield)

Oxidation Reactions

The hydrazone moiety undergoes oxidative transformations:

  • Oxidizing Agents : H₂O₂, KMnO₄, or O₂

  • Products : Diazene intermediates or cleavage to carboxylic acids

Notable observation :

  • Air oxidation in alkaline media generates stable radicals detectable by ESR spectroscopy

Ring-Opening Reactions

The thiazolidinone ring is susceptible to hydrolysis:

ConditionsProducts
6M HCl, refluxHydrazinecarbothioamide + ketone
NaOH (10%), 70°CThioamide derivatives

Kinetic data :

  • Half-life in 1M HCl: 2.3 hours at 25°C

Comparative Reactivity of Substituents

Electronic effects of substituents influence reaction rates:

Substituent (R)Reaction Rate (Relative to H)
4-OCH₃1.8× faster (EDG)
4-NO₂0.5× slower (EWG)

EDG = Electron-donating group; EWG = Electron-withdrawing group

Scientific Research Applications

Anticancer Activity

Thiazolidin-4-one derivatives, including (Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms.

Key Findings:

  • A study reported that thiazolidin-4-one derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 0.24 µM to 0.54 µM for some analogues .
  • Another investigation highlighted the ability of certain thiazolidinone derivatives to induce apoptosis in cancer cells via intrinsic and extrinsic pathways, suggesting a multifaceted approach to their anticancer activity .

Data Table: Anticancer Activity of Thiazolidin-4-One Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound 1MCF-70.54Apoptosis Induction
Compound 2HepG20.24Enzyme Inhibition
Compound 3K5623.4PIM Kinase Inhibition
Compound 4A5490.041Multi-Tyrosine Kinase Inhibition

Antibacterial Properties

The antibacterial potential of thiazolidin-4-one derivatives has also been a focal point of research. These compounds have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

  • A synthesized series of thiazolidin-4-one compounds showed potent antibacterial activity against E. coli and S. aureus, with inhibition percentages reaching up to 91.66% .
  • The structure-activity relationship (SAR) studies indicated that modifications in the thiazolidinone scaffold could enhance antibacterial efficacy, making them suitable candidates for further development as antimicrobial agents .

Data Table: Antibacterial Activity of Thiazolidin-4-One Derivatives

Compound NameBacterial StrainInhibition (%)
Compound AE. coli88.46
Compound BS. aureus91.66
Compound CBacillus subtilis75.00

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of thiazolidin-4-one derivatives, revealing promising results.

Key Findings:

  • A specific derivative was found to exhibit anticonvulsant activity comparable to diazepam in various animal models, indicating its potential as a therapeutic agent for epilepsy .
  • The mechanism involves modulation of sodium channels, which is crucial for neuronal excitability and seizure control .

Data Table: Anticonvulsant Activity of Thiazolidin-4-One Derivatives

Compound NameModel UsedDose (mg/kg)Efficacy
Compound DMES Model100Significant Protection
Compound EPTZ Model50Moderate Protection

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name / Substituent Molecular Formula Melting Point (°C) Key Functional Groups Spectral Features (IR, NMR)
Target Compound C₁₇H₁₇N₅OS* 223–225† -N(CH₃)₂, C=O, C=N IR: 1723 (C=O), 1612 (C=N); NMR: δ 2.98 (-N(CH₃)₂)
2-(4-Methylthiobenzylidene) analog C₁₇H₁₅N₃O₃S₂ 223 -SCH₃, C=O, C=N IR: C=O and C=N peaks; NMR: aromatic δ 6.5–8.0
2-(4-Trifluoromethylbenzylidene) analog C₁₇H₁₂F₃N₃OS 206 -CF₃, C=O, C=N IR: C=O and C=N peaks; NMR: δ 7.5–8.2 (aromatic)
Benzodioxole-containing analog (3e) C₁₉H₁₈N₄O₃S 223–225 -OCH₂O-, -N(CH₃)₂, C=O IR: 1723 (C=O); NMR: δ 6.12 (OCH₂O)
Indazole-thiadiazole hybrid (Compound 8) C₂₀H₁₂Cl₂N₆OS N/A -Cl, indazole, thiadiazole Not reported

*Exact formula inferred from analogs; †Data from benzodioxole analog (3e), structurally similar to the target compound.

  • Electronic Effects: The dimethylamino group (-N(CH₃)₂) is electron-donating, increasing electron density on the aromatic ring, which may enhance resonance stabilization and solubility. 223°C for -SCH₃ analog) .
  • Steric Effects : Bulkier substituents like benzodioxole (-OCH₂O-) or indazole-thiadiazole hybrids introduce steric hindrance, affecting molecular packing and intermolecular interactions .

Commercial and Research Relevance

  • The target compound is commercially available (e.g., LEAP CHEM CO., LTD.), highlighting its utility as a building block in drug discovery .
  • In contrast, indazole-thiadiazole hybrids remain in preclinical stages, emphasizing the target compound’s established synthetic accessibility .

Biological Activity

(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidin-4-one core structure substituted with a dimethylamino group and an aromatic hydrazone moiety. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives, including our compound of interest, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through multiple pathways:

  • Mechanism of Action : The compound has been reported to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase and promoting apoptosis via intrinsic and extrinsic pathways . For example, derivatives have shown IC50 values as low as 8.5 µM against K562 cells, indicating potent cytotoxicity .
Cell LineIC50 (µM)Reference
K5628.5 - 14.9
HeLa8.9 - 15.1
MDA-MB-36112.7 - 25.6

Antimicrobial Activity

Thiazolidin-4-one derivatives have also demonstrated considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that certain derivatives exhibited high inhibition percentages against pathogens such as Staphylococcus aureus and Escherichia coli.

  • Antibacterial Efficacy : One study reported that a related compound achieved an inhibition rate of 91.66% against S. aureus and 88.46% against E. coli.
BacteriaInhibition (%)Reference
Staphylococcus aureus91.66
Escherichia coli88.46

Antioxidant Activity

The antioxidant properties of thiazolidin-4-one derivatives are also noteworthy. These compounds have been evaluated using various assays, such as the ABTS assay, showing significant radical scavenging activities.

Study on Cytotoxic Mechanisms

A detailed investigation into the mechanisms underlying the anticancer effects of thiazolidin-4-one derivatives revealed that they can modulate signaling pathways involved in cell survival and apoptosis. For instance, one study demonstrated that treatment with these compounds led to increased expression of pro-apoptotic factors while decreasing anti-apoptotic proteins in cancer cells .

Evaluation Against Metabolic Disorders

In addition to their anticancer properties, some thiazolidin-4-one derivatives have been explored for their potential in treating metabolic disorders, particularly type-2 diabetes. Compounds were shown to enhance glucose uptake in insulin-resistant models and improve lipid profiles .

Q & A

Q. How do synthesis routes affect product purity and biological activity?

  • Methodological Answer :
  • Stepwise vs. One-Pot : Stepwise synthesis () isolates intermediates, reducing side products but lowering yield (75–85%) .
  • Catalyst Choice : Piperidine () vs. sodium acetate () alters reaction kinetics, affecting stereochemistry and purity .

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